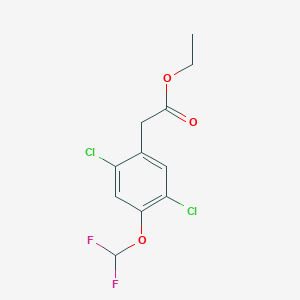
3,5-Dichloro-4-fluorobenzamide
Descripción general
Descripción
“3,5-Dichloro-4-fluorobenzamide” is a chemical compound with the molecular formula C7H4Cl2FNO . It is a derivative of benzamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,4-dichloro-3,5-difluorobenzoic acid was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination . A similar method could potentially be used for the synthesis of “3,5-Dichloro-4-fluorobenzamide”.
Molecular Structure Analysis
The molecular structure of “3,5-Dichloro-4-fluorobenzamide” consists of a benzene ring with chlorine atoms at the 3 and 5 positions, a fluorine atom at the 4 position, and an amide group .
Aplicaciones Científicas De Investigación
1. Polymerization and Structural Analysis
Research has shown that heating 3,5-dihalo-4-aminobenzoylchlorides, which includes compounds like 3,5-dichloro-4-fluorobenzamide, can lead to the formation of solid polybenzamides. These compounds have been studied for their unique structural properties, using techniques such as X-ray structure determinations. The structures often feature infinite hydrogen-bonded chains of monomers, suggesting potential applications in material science and polymer chemistry (Sandor & Foxman, 2000).
2. Charge Density Analysis in Molecular Crystals
3,5-Dichloro-4-fluorobenzamide has been investigated for its role in charge density distribution within molecular crystals. Studies have been conducted using high-resolution X-ray diffraction data to understand intermolecular interactions, particularly Cl···F and F···F interactions. Such research is crucial in the field of crystallography and could have implications for understanding molecular interactions in various chemical processes (Hathwar & Row, 2011).
3. Photocatalytic Degradation Studies
3,5-Dichloro-4-fluorobenzamide has been utilized in studies investigating the photocatalytic degradation of certain compounds. For instance, its application in the degradation of propyzamide, an herbicide, using TiO2-loaded adsorbent supports, demonstrates its potential in environmental applications such as water purification and the breakdown of pollutants (Torimoto et al., 1996).
4. Crystal Structure Elucidation
The crystal structures of compounds closely related to 3,5-dichloro-4-fluorobenzamide, like N-(arylsulfonyl)-4-fluorobenzamides, have been extensively studied. Such research is vital for understanding the molecular geometry and potential applications in the design of new materials or pharmaceuticals (Suchetan et al., 2016).
5. Antimicrobial and Antinociceptive Activity
Studies on derivatives of 3,5-dichloro-4-fluorobenzamide have shown promising results in antimicrobial and antinociceptive activities. This suggests potential applications in the development of new pharmaceuticals targeting pain relief and infection control (Koçyiğit-Kaymakçıoğlu et al., 2008).
6. Corrosion Inhibition Studies
Derivatives of 3,5-dichloro-4-fluorobenzamide have been investigated for their potential as corrosion inhibitors. This research is significant in the field of materials science, particularly in the protection of metals from corrosive environments (Fouda et al., 2020).
Direcciones Futuras
Future research could focus on the synthesis and characterization of “3,5-Dichloro-4-fluorobenzamide”, as well as the investigation of its potential biological activities. Given the wide range of activities exhibited by similar compounds, “3,5-Dichloro-4-fluorobenzamide” could have interesting pharmacological properties .
Propiedades
IUPAC Name |
3,5-dichloro-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHSOFKGNRSPMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















